2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)-
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Overview
Description
2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- is an organic compound with the molecular formula C₁₀H₁₄O₂ It is a derivative of cyclohexenone, featuring a methoxy group and a propenyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another route is the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable method.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation processes and catalytic reactions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 3-methoxy-2-(2-propenyl)- exerts its effects involves interactions with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-cyclohexen-1-one: Similar in structure but lacks the propenyl group.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a methoxy group.
3-Ethoxy-2-cyclohexen-1-one: Features an ethoxy group instead of a methoxy group.
Properties
CAS No. |
85696-84-0 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methoxy-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-5-8-9(11)6-4-7-10(8)12-2/h3H,1,4-7H2,2H3 |
InChI Key |
QUFVSAZDPAWYBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)CCC1)CC=C |
Origin of Product |
United States |
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